L-Prolylglycyl-L-isoleucyl-L-serine
Description
Significance of Short Peptides in Biochemical Processes and Laboratory Research
Short peptides, typically consisting of two to fifty amino acids, are pivotal players in a multitude of biochemical processes. They can function as hormones, neurotransmitters, and signaling molecules, thereby mediating a wide range of physiological responses. In the laboratory, synthetic short peptides are invaluable tools. They are used to study protein-protein interactions, to identify and characterize receptor binding sites, and to serve as standards in mass spectrometry and other analytical techniques. The ability to synthesize peptides with specific sequences allows researchers to probe biological systems with high precision.
L-Prolylglycyl-L-isoleucyl-L-serine as a Model System for Tetrapeptide Investigation
While extensive research on every possible peptide is impractical, specific peptides are often chosen as model systems to understand the fundamental principles of peptide structure, function, and interaction. This compound, often abbreviated as Pro-Gly-Ile-Ser (PGIS), is an exemplary model for investigating the properties of tetrapeptides.
The presence of a proline-glycine (Pro-Gly) motif is of particular interest. This dipeptide sequence is a common feature in structural proteins like collagen and is known to influence protein folding and stability. ontosight.ai By studying a simple tetrapeptide containing this motif, researchers can gain insights into how this sequence influences the conformation and dynamics of larger, more complex proteins.
Furthermore, the combination of hydrophobic (Isoleucine) and polar (Serine) residues allows for the investigation of how these opposing properties within a short peptide chain affect its solubility, aggregation behavior, and potential interactions with biological membranes or receptor pockets. The study of such model tetrapeptides helps in developing predictive models for the behavior of novel peptide sequences.
Below is a table detailing some of the physicochemical properties of a closely related peptide, H-Gly-Pro-Ile-Ser-OH, which provides a basis for understanding the characteristics of this compound.
| Peptide Property | Value | Data Source |
| Analysed Sequence | H-GPIS-OH | Peptide Property Calculator |
| Chemical Formula | C₁₆H₂₈N₄O₆ | Peptide Property Calculator |
| Sequence Length | 4 | Peptide Property Calculator |
| Molecular Weight (average) | 372.41 | Peptide Property Calculator |
| Theoretical pI | 7 | Peptide Property Calculator |
| GRAVY (Grand Average of Hydropathy) | 0.43 | Peptide Property Calculator |
This data is for the tetrapeptide Gly-Pro-Ile-Ser and serves as an approximation for the properties of this compound.
Overview of Contemporary Academic Research Directions in Peptide Science
The field of peptide science is vibrant and continually evolving, with several key research directions shaping its future. A major focus is the development of peptide-based therapeutics. Due to their high specificity and potency, peptides are being investigated for the treatment of a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.
Another significant area of research is the exploration of antimicrobial peptides (AMPs) as an alternative to conventional antibiotics. With the rise of antibiotic resistance, naturally occurring and synthetic AMPs offer a promising avenue for combating pathogenic microorganisms.
Furthermore, advancements in peptide synthesis and modification are expanding the possibilities for creating novel peptide structures with enhanced stability and bioavailability. The use of unnatural amino acids, cyclization, and other chemical modifications are key strategies being employed. The table below highlights some of the contemporary research areas in peptide science.
| Research Area | Focus | Key Applications |
| Peptide Drug Discovery | Developing new peptide-based drugs with high specificity and efficacy. | Diabetes, cancer, cardiovascular diseases. |
| Antimicrobial Peptides (AMPs) | Investigating natural and synthetic peptides to combat antibiotic-resistant bacteria. | Novel antibiotics, anti-infective coatings. |
| Peptide Synthesis and Modification | Creating novel peptide structures with improved properties like stability and cell permeability. | Enhanced drug delivery, new biomaterials. |
| Peptide-Based Biomaterials | Designing self-assembling peptides for applications in tissue engineering and regenerative medicine. | Scaffolds for cell growth, drug delivery systems. |
| Venom-Derived Peptides | Exploring the vast library of peptides in animal venoms for potential therapeutic leads. | Analgesics, anticoagulants, anticancer agents. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
823802-94-4 |
|---|---|
Molecular Formula |
C16H28N4O6 |
Molecular Weight |
372.42 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N4O6/c1-3-9(2)13(15(24)19-11(8-21)16(25)26)20-12(22)7-18-14(23)10-5-4-6-17-10/h9-11,13,17,21H,3-8H2,1-2H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,13-/m0/s1 |
InChI Key |
DFEBWDUZXHDXJY-ZPFDUUQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of L Prolylglycyl L Isoleucyl L Serine
Spectroscopic Techniques for Peptide Structure Elucidation
Spectroscopic methods are indispensable for probing the intricate structural features of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed information about the atomic-level structure and global conformation of L-Prolylglycyl-L-isoleucyl-L-serine in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to obtain a detailed picture of the peptide's conformation and dynamics. For this compound, ¹H and ¹³C NMR are particularly informative.
Below are representative ¹H and ¹³C NMR chemical shifts for a tetrapeptide with a sequence similar to this compound, illustrating the type of data obtained from such an analysis.
Representative ¹H NMR Chemical Shifts (in ppm) relative to a standard:
| Residue | NH | Hα | Hβ | Other Protons |
| Proline | - | 4.45 | 2.30 | Hγ: 2.05 ppm, Hδ: 3.70 ppm |
| Glycine | 8.30 | 3.95 | - | - |
| Isoleucine | 8.15 | 4.20 | 1.95 | Hγ: 1.45, 1.15 ppm; Hδ: 0.95 ppm; CH₃γ: 0.90 ppm |
| Serine | 8.05 | 4.40 | 3.85 | OH: 5.50 ppm |
Representative ¹³C NMR Chemical Shifts (in ppm):
| Residue | Cα | Cβ | Carbonyl | Other Carbons |
| Proline | 61.5 | 30.5 | 174.5 | Cγ: 25.5 ppm, Cδ: 48.0 ppm |
| Glycine | 43.0 | - | 172.0 | - |
| Isoleucine | 59.0 | 37.0 | 173.5 | Cγ: 26.0 ppm, Cδ: 15.5 ppm, Cγ₂: 11.5 ppm |
| Serine | 56.5 | 62.0 | 172.5 | - |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, and random coil structures.
For a short peptide like this compound, the CD spectrum is often dominated by the characteristics of a random coil or a polyproline II (PPII) helix, a left-handed helical structure common in proline-containing peptides. A typical CD spectrum for a peptide with significant PPII character will show a strong negative band around 204 nm and a weak positive band around 228 nm. rsc.org The presence of other residues and their interactions can, however, modulate these features.
Representative Circular Dichroism Data:
| Wavelength (nm) | Mean Residue Ellipticity (deg cm² dmol⁻¹) |
| 240 | 50 |
| 228 | 2500 |
| 220 | -1000 |
| 210 | -15000 |
| 204 | -35000 |
| 195 | 10000 |
Mass Spectrometry (MS) for Sequence Verification and Purity Analysis
Mass spectrometry is a cornerstone technique for the characterization of peptides, providing precise molecular weight determination and sequence information. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed.
Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. The peptide is fragmented in the mass spectrometer, typically through collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured. The most common fragments are the b- and y-ions, which arise from cleavage of the peptide bonds.
Illustrative Tandem Mass Spectrometry Fragmentation Data for this compound:
Molecular Weight of Parent Ion [M+H]⁺: 415.23 Da
| Fragment Ion | Calculated m/z | Fragment Ion | Calculated m/z |
| b₁ | 98.06 | y₁ | 106.05 |
| b₂ | 155.08 | y₂ | 219.13 |
| b₃ | 268.16 | y₃ | 276.15 |
| y₄ | 415.23 | b₄ | 355.19 |
Chromatographic Methods for Isolation and Characterization
Chromatographic techniques are essential for the purification and analysis of synthetic peptides, ensuring that the sample is of high purity for subsequent structural and functional studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile, in water is used to elute the peptides. The purity of the peptide is assessed by the presence of a single, sharp peak in the chromatogram.
Representative HPLC Analysis Parameters and Results:
| Parameter | Value |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Retention Time | 15.2 minutes |
| Peak Area (%) | >98% |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and faster analysis times. For a tetrapeptide like this compound, UPLC can provide a more detailed purity profile, resolving closely related impurities that might co-elute in an HPLC separation.
Representative UPLC Analysis Parameters and Results:
| Parameter | Value |
| Column | C18, 1.7 µm particle size, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 214 nm |
| Retention Time | 2.8 minutes |
| Peak Area (%) | >99% |
Computational Approaches to Peptide Structure and Folding
The study of peptide structure and folding has been revolutionized by computational methods that simulate the intricate dance of atoms and molecules. For this compound, techniques such as molecular dynamics (MD) simulations and quantum chemical calculations are indispensable for exploring its conformational possibilities.
Molecular Dynamics (MD) Simulations offer a window into the dynamic nature of the peptide, tracking the movements of atoms over time. These simulations reveal how the peptide chain folds and unfolds, adopting various conformations in response to its environment. By solving Newton's equations of motion for the system, MD simulations can map out the energy landscape of the peptide, identifying stable low-energy conformations and the transition pathways between them. For a tetrapeptide like this compound, these simulations can highlight the formation and breaking of hydrogen bonds, hydrophobic interactions, and the influence of solvent molecules on its structure.
Quantum Chemical Calculations , on the other hand, provide a more detailed view of the electronic structure of the peptide. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the optimized geometry of the peptide and to calculate various molecular properties. These calculations are crucial for understanding the nature of the chemical bonds and non-covalent interactions that stabilize different conformations. While computationally intensive, quantum chemical methods offer a high level of accuracy in describing the energetic and electronic properties of the peptide.
The following table summarizes key parameters often investigated in computational studies of peptides:
| Computational Method | Key Parameters Investigated | Insights Gained |
| Molecular Dynamics (MD) | Dihedral angles (phi, psi), Radius of gyration, Root Mean Square Deviation (RMSD), Hydrogen bond analysis, Solvent Accessible Surface Area (SASA) | Conformational flexibility, folding pathways, stable conformations, solvent effects, dynamic behavior. |
| Quantum Chemistry | Optimized geometry, Bond lengths and angles, Mulliken charges, Molecular orbital energies (HOMO, LUMO), Vibrational frequencies | Electronic structure, bond strengths, reactivity, stability of conformers, nature of intramolecular interactions. |
Analysis of Amino Acid Residue Contributions to Overall Peptide Conformation
L-Proline (Pro): The N-terminal proline residue introduces significant conformational rigidity. Its cyclic side chain restricts the rotation around the N-Cα bond, fixing the phi (φ) dihedral angle to approximately -60° to -75°. This rigidity can induce turns in the peptide backbone, acting as a "beta-turn maker". Furthermore, the peptide bond preceding proline can exist in either a cis or trans conformation, with the trans form being generally more stable. The cis-trans isomerization of the X-Pro bond is a critical factor in the folding of many proteins and peptides.
Glycine (Gly): In stark contrast to proline, glycine provides a high degree of conformational flexibility. Lacking a side chain (except for a hydrogen atom), glycine can adopt a much wider range of phi (φ) and psi (ψ) dihedral angles than any other amino acid. This flexibility allows the peptide backbone to make sharp turns and adopt conformations that would be sterically hindered by larger side chains. In this compound, the glycine residue can act as a flexible linker, accommodating the structural constraints imposed by the adjacent proline and isoleucine residues.
L-Isoleucine (Ile): The bulky, hydrophobic side chain of isoleucine plays a crucial role in the peptide's structure, primarily through hydrophobic interactions. The side chain, with its beta-branched structure, can engage in van der Waals interactions with other nonpolar parts of the peptide or with a nonpolar solvent environment, driving the peptide to fold in a way that buries these hydrophobic residues. The steric bulk of the isoleucine side chain also restricts the available conformational space for the peptide backbone.
L-Serine (Ser): The C-terminal serine residue introduces a polar hydroxyl (-OH) group. This group is capable of forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. These hydrogen bonds can be formed with other parts of the peptide backbone, with the side chains of other residues, or with solvent molecules like water. Such interactions are critical in stabilizing specific folded conformations of the peptide. The presence of the hydroxyl group also increases the hydrophilicity of this region of the peptide.
The following table details the primary contributions of each amino acid residue to the conformation of this compound:
| Amino Acid Residue | Key Structural Feature | Primary Contribution to Conformation |
| L-Proline (Pro) | Cyclic side chain | Introduces rigidity, promotes turns, potential for cis/trans isomerization. |
| Glycine (Gly) | No side chain (H atom) | Confers high flexibility, allows for sharp turns and diverse conformations. |
| L-Isoleucine (Ile) | Bulky, hydrophobic side chain | Drives folding through hydrophobic interactions, steric hindrance restricts backbone movement. |
| L-Serine (Ser) | Hydroxyl (-OH) group | Forms stabilizing hydrogen bonds, increases local polarity. |
Molecular Interactions and Biological Activities of Peptides Incorporating L Prolyl, Glycyl, L Isoleucyl, and L Seryl Residues
Investigation of Amino Acid Residue Contributions to Peptide Functionality
The specific sequence of amino acids in a peptide like L-Prolylglycyl-L-isoleucyl-L-serine dictates its three-dimensional structure and, consequently, its biological function. Each residue—L-proline, glycine, L-isoleucine, and L-serine—imparts unique properties to the peptide's backbone and side chains, influencing its flexibility, conformational preferences, and potential for intermolecular interactions.
Role of L-Proline in Peptide Backbone Flexibility and Conformation
L-Proline is unique among the 20 common amino acids because its side chain is a cyclic structure that bonds back to the peptide's backbone nitrogen atom. wikipedia.orgnih.govyoutube.com This creates a rigid five-membered ring, which has significant consequences for the peptide's conformation. researchgate.net
The cyclic nature of proline restricts the rotation around the N-Cα bond, locking the phi (φ) dihedral angle at approximately -65°. wikipedia.org This inherent rigidity reduces the conformational freedom of the polypeptide chain in the vicinity of the proline residue. wikipedia.orgquora.com As a result, proline often acts as a "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets. wikipedia.org However, it is commonly found at the beginning of alpha-helices and in the edge strands of beta-sheets. wikipedia.org Proline is also a key component in the formation of beta-turns, which are crucial for the folding of many proteins. wikipedia.org In sequences with multiple proline residues, a polyproline helix can form, which is a predominant secondary structure in proteins like collagen. wikipedia.orgnih.gov
| Property | Description | Structural Consequence |
|---|---|---|
| Cyclic Side Chain | The side chain forms a rigid five-membered ring with the backbone nitrogen. wikipedia.orgnih.govyoutube.com | Restricted rotation around the N-Cα bond. wikipedia.org |
| Fixed Phi (φ) Angle | The phi dihedral angle is locked at approximately -65°. wikipedia.org | Reduced backbone flexibility and conformational rigidity. wikipedia.orgquora.com |
| Hydrogen Bonding | The amide nitrogen cannot act as a hydrogen bond donor but can be an acceptor. wikipedia.orgquora.com | Disruption of regular secondary structures and influence on local hydrogen-bonding networks. wikipedia.org |
| Structural Role | Often found in turns and at the beginning of α-helices. wikipedia.org | Induces kinks in α-helices and facilitates the formation of β-turns. wikipedia.orgyoutube.com |
Glycine's Influence on Peptide Flexibility and Hydrogen Bonding
Glycine is the simplest amino acid, with only a single hydrogen atom as its side chain. youtube.comkhanacademy.org This minimal side chain imparts a high degree of conformational flexibility to the peptide backbone. khanacademy.orggrowkudos.com Unlike other amino acids with bulkier side chains, glycine can adopt a much wider range of phi (φ) and psi (ψ) dihedral angles. This flexibility allows it to be accommodated in both hydrophilic and hydrophobic environments within a protein structure. khanacademy.org
The absence of a bulky side chain means that glycine can allow for sharp turns and bends in the peptide chain that would be sterically hindered by other amino acids. This flexibility is crucial in protein folding and in the formation of specific three-dimensional structures. For instance, in the channel-forming peptide alamethicin, the presence of glycine in a G-X-X-P motif is largely responsible for mediating high-amplitude bending motions. nih.govnih.gov
Glycine's small size also means that it does not sterically interfere with the formation of hydrogen bonds between backbone atoms. The hydrogen atom of its amide group and the oxygen atom of its carbonyl group can readily participate in hydrogen bonding, contributing to the stability of secondary structures. digitellinc.com
| Property | Description | Functional Consequence |
|---|---|---|
| Minimal Side Chain | The side chain consists of a single hydrogen atom. youtube.comkhanacademy.org | High degree of conformational flexibility. khanacademy.orggrowkudos.com |
| Dihedral Angles | Can adopt a wide range of phi (φ) and psi (ψ) angles. | Allows for sharp turns and bends in the peptide backbone. |
| Hydrogen Bonding | Readily participates in backbone hydrogen bonding. digitellinc.com | Contributes to the stability of secondary structures. |
| Structural Role | Often found in flexible loops and turns. | Facilitates protein folding and dynamic movements. nih.govnih.gov |
L-Isoleucine's Contribution to Hydrophobic Interactions and Specific Binding
L-Isoleucine is a hydrophobic amino acid with a branched alkyl side chain. khanacademy.orgwikipedia.org This nonpolar side chain plays a crucial role in protein folding and stability through the hydrophobic effect, where nonpolar residues tend to be buried in the protein's interior to minimize contact with the aqueous solvent. wikipedia.orgnih.gov
The specific shape and size of the isoleucine side chain also allow for specific packing and recognition within binding pockets of proteins and receptors. The context of the surrounding peptide sequence can influence the hydration and energetic contributions of the isoleucine side chain, highlighting the context-sensitivity of hydrophobic interactions. acs.org
L-Serine's Involvement in Hydrogen Bonding Networks and Potential Phosphorylation Sites
L-Serine is a polar, uncharged amino acid characterized by a hydroxyl (-OH) group in its side chain. khanacademy.org This hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing serine to participate in extensive hydrogen bonding networks. khanacademy.org These hydrogen bonds can form with water molecules, other polar amino acid side chains, and the peptide backbone, contributing to the solubility and structural stability of the peptide.
A critical function of the serine residue is its role as a phosphorylation site. khanacademy.orgwikipedia.org Protein kinases can catalyze the addition of a phosphate group to the hydroxyl group of serine, a post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. wikipedia.orgnih.gov Phosphorylation introduces a negative charge and can induce significant conformational changes in the protein, affecting its activity and its interactions with other molecules. wikipedia.orgnih.gov The phosphorylation of serine can increase the propensity of the peptide to form a polyproline II (PPII) conformation due to increased hydration of the backbone. nih.gov The strength of hydrogen bonds involving phosphorylated serine is significant, with arginine being a particularly strong hydrogen bond donor to a phosphoserine residue. acs.org
Mechanistic Studies of Peptide-Protein and Peptide-Receptor Interactions
The interactions of peptides with proteins and receptors are governed by a combination of factors, including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The specific sequence of this compound provides a unique combination of these properties.
The proline residue, with its rigid structure, can induce specific turns or kinks that may be crucial for fitting into a binding pocket. wikipedia.orgyoutube.com Polyproline II helices, which can be influenced by the presence of proline, are known to be involved in protein-protein interactions. nih.gov The flexibility imparted by the glycine residue can allow the peptide to adapt its conformation upon binding to a target protein or receptor, potentially enabling an induced-fit mechanism.
The hydrophobic isoleucine residue is likely to be a key contributor to the binding affinity through hydrophobic interactions. It may insert into a hydrophobic pocket on the surface of a target protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy. These hydrophobic interactions are crucial in both protein-protein and protein-lipid interactions. nih.govresearchgate.net
The serine residue, with its polar hydroxyl group, can form specific hydrogen bonds with the target protein or receptor, providing both affinity and specificity. If the serine residue is phosphorylated, the introduced negative charge can lead to strong electrostatic interactions with positively charged residues like arginine or lysine on the binding partner, dramatically altering the binding characteristics. acs.org
Exploration of Enzymatic Substrate Recognition and Catalytic Roles
The peptide this compound can be a substrate for various enzymes, and its constituent amino acids can also play roles in catalysis if part of a larger enzyme structure.
The presence of a proline residue makes the peptide a potential substrate for post-proline cleaving enzymes (PPCEs), a class of peptidases that specifically hydrolyze peptide bonds on the C-terminal side of proline residues. nih.govencyclopedia.pub The recognition of the proline residue by these enzymes is highly specific and is influenced by the conformation of the pyrrolidine ring. researchgate.net For example, prolyl oligopeptidases have a catalytic triad of Ser-Asp-His and a β-propeller domain that limits access to the active site, allowing only small peptides to be cleaved. nih.govencyclopedia.pub
The glycine residue's flexibility can be important for allowing the substrate to adopt the correct conformation to fit into the active site of an enzyme. The isoleucine residue's hydrophobic side chain can be a key recognition element for enzymes with hydrophobic binding pockets.
The serine residue itself is a key component of the active site of serine proteases, where it acts as a nucleophile in the catalytic triad (typically Ser-His-Asp) to hydrolyze peptide bonds. wikipedia.orgamericanpeptidesociety.orgnih.gov While the this compound peptide is a substrate rather than an enzyme, the presence of serine means it can be acted upon by enzymes that recognize serine-containing sequences. Furthermore, simple dipeptides like Ser-His have been shown to possess catalytic activity, capable of hydrolyzing esters and forming peptide bonds, highlighting the fundamental catalytic potential of these amino acid residues. nih.govcore.ac.ukresearchgate.net
Peptide Involvement in Cellular Signaling Pathways and Molecular Regulation
Currently, there is a notable lack of specific research data in publicly accessible scientific literature detailing the direct involvement of the isolated tetrapeptide this compound in distinct cellular signaling pathways or its specific roles in molecular regulation. Extensive searches for the biological activities of "Pro-Gly-Ile-Ser" or "PGIS" have not yielded studies that elucidate its mechanisms of action on a molecular level.
While the specific functions of this compound remain uncharacterized, the individual amino acid residues that constitute the peptide are known to play significant roles in a variety of cellular processes and signaling events. It is important to note, however, that the biological activity of a peptide is not merely the sum of the activities of its constituent amino acids; the specific sequence and the resulting three-dimensional structure confer unique properties.
The individual amino acid components of this compound are involved in numerous signaling and regulatory functions:
L-Proline: This cyclic amino acid is integral to the structure of many proteins and can influence protein folding and stability. Peptides containing proline, such as Pro-Gly-Pro, have demonstrated neuroprotective and anti-inflammatory properties, suggesting a potential to modulate signaling pathways related to cellular stress and immune responses. mimsit.netnih.gov
Glycine: As the simplest amino acid, glycine can act as a neurotransmitter in the central nervous system, binding to glycine receptors and influencing neuronal activity. Its presence in peptides can impact flexibility and interaction with other molecules.
L-Isoleucine: An essential branched-chain amino acid (BCAA), L-isoleucine is known to be involved in the regulation of metabolism. BCAAs can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.
L-Serine: This amino acid is crucial for the synthesis of other amino acids and biomolecules. L-serine plays a significant role in neuronal signaling and synaptic plasticity. google.comasm.org It has also been identified as a proteostasis regulator, capable of influencing the cellular response to oxidative stress. google.com
Given the absence of direct research on this compound, the following data table summarizes the known signaling involvement of its constituent amino acids, which may provide a theoretical basis for future investigations into the tetrapeptide's function.
| Amino Acid | Known Signaling Involvement | Potential Implication for Peptide Activity |
| L-Proline | Modulation of inflammatory pathways; neuroprotection. | May confer anti-inflammatory or neuroprotective properties. |
| Glycine | Neurotransmission (via glycine receptors). | Could potentially interact with neuronal signaling systems. |
| L-Isoleucine | Activation of mTOR pathway. | Might influence metabolic and cell growth pathways. |
| L-Serine | Neuronal signaling; synaptic plasticity; proteostasis regulation. | Could be involved in neuro-modulatory or cellular stress responses. |
It is critical to reiterate that these are theoretical implications based on the individual residues. The unique sequence of this compound would dictate its specific molecular interactions and ultimate biological activity, which can only be determined through dedicated experimental research. Future studies are necessary to elucidate the precise role, if any, of this tetrapeptide in cellular signaling and molecular regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
